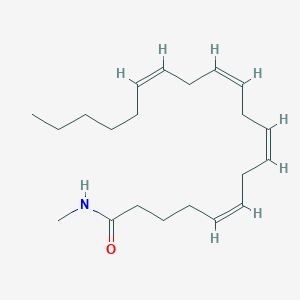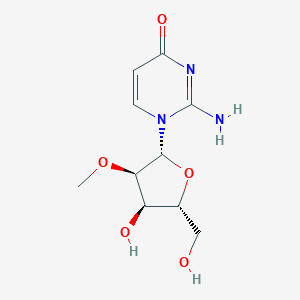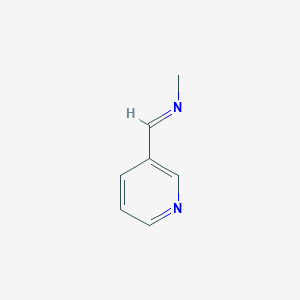
N-(Pyridin-3-ylmethylene)methanamine
Descripción general
Descripción
“N-(Pyridin-3-ylmethylene)methanamine” is a chemical compound with the molecular formula C7H8N2 and a molecular weight of 120.15 . It is also known by other names such as N-methyl-1-pyridin-3-ylmethanimine . This compound acts as a reagent in the preparation of new organophosphorus-substituted fulvenes with indenyl moieties .
Synthesis Analysis
The synthesis of “N-(Pyridin-3-ylmethylene)methanamine” involves a condensation reaction of 2-pyridinecarboxaldehyde with methylamine . This reaction results in the formation of a Schiff base .Molecular Structure Analysis
The molecular structure of “N-(Pyridin-3-ylmethylene)methanamine” is characterized by a pyridine ring attached to a methanamine group via a double bond . The InChI key for this compound is UELJJGNOTOPDOB-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-(Pyridin-3-ylmethylene)methanamine” can participate in various chemical reactions. For instance, it can form complexes with Mn (II), Co (II), and Ni (II) when reacted with isothiocyanate .Physical And Chemical Properties Analysis
“N-(Pyridin-3-ylmethylene)methanamine” has a molecular weight of 120.15 and a molecular formula of C7H8N2 . Its canonical SMILES representation is CN=CC1=CN=CC=C1 .Aplicaciones Científicas De Investigación
1. Self-Assembly and Coordination Properties
N-(Pyridin-3-ylmethylene)methanamine and its derivatives exhibit intriguing self-assembly and coordination properties with various metals. For instance, its reaction with metal salts like Cu(I), Cu(II), Cd(II), and Hg(II) leads to the formation of compounds with unique molecular structures, including tetranuclear compounds and coordination polymers. These compounds demonstrate diverse metal coordination geometries and are of interest in the field of coordination chemistry and molecular architecture (Tabatabaei et al., 2015).
2. Ligand Exchange and Spin State Equilibria
Studies have shown that N-(Pyridin-3-ylmethylene)methanamine-based ligands are involved in interesting ligand exchange and spin state equilibria. When forming complexes with Fe(II), these ligands exhibit a dynamic equilibrium between different species and spin states in aqueous solutions. This characteristic is important for understanding the solution chemistry and potential applications of these complexes in areas such as catalysis and materials science (Draksharapu et al., 2012).
3. Photo-induced Oxidation and DNA Cleavage
N-(Pyridin-3-ylmethylene)methanamine-based complexes, particularly those involving Fe(II), have been studied for their photo-induced oxidation properties. These complexes can enhance the rate of electron transfer to oxygen, leading to the formation of reactive oxygen species. This property is of interest for applications like oxidative DNA cleavage, potentially relevant in fields like biochemistry and medicinal chemistry (Draksharapu et al., 2012).
4. Catalytic Activity and Selectivity
The structural flexibility and coordination ability of N-(Pyridin-3-ylmethylene)methanamine make it suitable for forming complexes with metals like copper and silver. These complexes have been investigated for their catalytic activity and selectivity in various reactions. Their potential as catalysts in reactions like the hydroxylation of alkanes and the activation of heteroallenes highlights their significance in synthetic chemistry and industrial applications (Sankaralingam & Palaniandavar, 2014).
5. Chemosensory and Photocytotoxic Applications
Certain derivatives of N-(Pyridin-3-ylmethylene)methanamine have been utilized as chemosensors, particularly for detecting metal ions like zinc. Their ability to exhibit fluorescence enhancement and shifts in response to specific ions makes them valuable in analytical chemistry. Moreover, iron(III) complexes of these ligands display remarkable photocytotoxicity, offering potential applications in areas like cancer therapy (Kim et al., 2013).
Direcciones Futuras
The future directions for “N-(Pyridin-3-ylmethylene)methanamine” could involve its use in the synthesis of new organophosphorus-substituted fulvenes with indenyl moieties . Additionally, its potential in forming complexes with Mn (II), Co (II), and Ni (II) suggests possible applications in the field of materials science .
Propiedades
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-8-5-7-3-2-4-9-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJJGNOTOPDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438098 | |
| Record name | (E)-N-Methyl-1-(pyridin-3-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-3-ylmethylene)methanamine | |
CAS RN |
16273-54-4 | |
| Record name | (E)-N-Methyl-1-(pyridin-3-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)
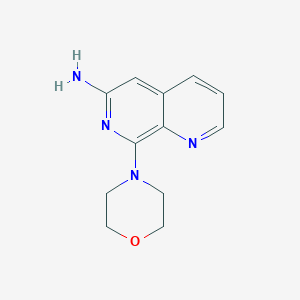
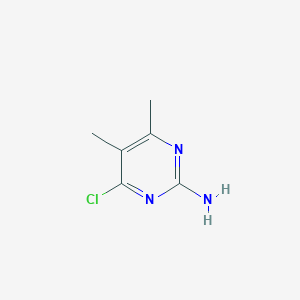


![3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin](/img/structure/B171790.png)




